molecular formula C19H21NO2Se B14251916 N-[4-(Benzeneseleninyl)cyclohexyl]benzamide CAS No. 401513-85-7

N-[4-(Benzeneseleninyl)cyclohexyl]benzamide

Cat. No.: B14251916
CAS No.: 401513-85-7
M. Wt: 374.3 g/mol
InChI Key: ZYZGSJRRXDTBIM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzeneseleninyl)cyclohexyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production methods for benzamides, including this compound, often involve high-temperature reactions between carboxylic acids and amines. These methods are designed to be scalable and cost-effective, ensuring the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzeneseleninyl)cyclohexyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

N-[4-(Benzeneseleninyl)cyclohexyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Benzeneseleninyl)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(Benzeneseleninyl)cyclohexyl]benzamide include other benzamide derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which includes a benzeneseleninyl group. This group imparts distinct chemical and biological properties, making the compound valuable for various applications .

Properties

CAS No.

401513-85-7

Molecular Formula

C19H21NO2Se

Molecular Weight

374.3 g/mol

IUPAC Name

N-(4-phenylseleninylcyclohexyl)benzamide

InChI

InChI=1S/C19H21NO2Se/c21-19(15-7-3-1-4-8-15)20-16-11-13-18(14-12-16)23(22)17-9-5-2-6-10-17/h1-10,16,18H,11-14H2,(H,20,21)

InChI Key

ZYZGSJRRXDTBIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CC=C2)[Se](=O)C3=CC=CC=C3

Origin of Product

United States

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